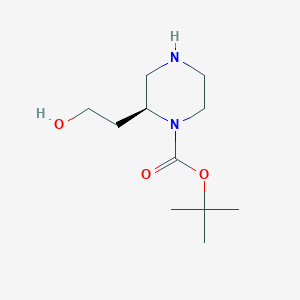

(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate

货号 B1314876

CAS 编号:

169448-17-3

分子量: 230.3 g/mol

InChI 键: OOZBHDCFUFVAOH-VIFPVBQESA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one method involves formylating an amino-l-(2-hydroxyethyl)pyrazole, treating it with methanesulfonyl chloride and triethylamine, followed by cyclization with sodium hydride . This results in the formation of 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole .Molecular Structure Analysis

The molecular formula of “(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate” is C11H22N2O3 . Its molecular weight is 230.3 . The InChI key for this compound is OOZBHDCFUFVAOH-VIFPVBQESA-N .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can be formylated and treated with methanesulfonyl chloride and triethylamine, followed by cyclization with sodium hydride . This results in the formation of 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole .Physical And Chemical Properties Analysis

“(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate” is a solid at room temperature . It should be stored in a refrigerator . The compound is shipped at room temperature .科学研究应用

- Pharmaceutical Research

- Application : This compound is similar to 2-methyl-2-hydroxypropyl piperazine-1-carboxylate compounds, which are used in pharmaceutical research .

- Method of Application : These compounds are typically synthesized through a reaction process involving isobutylene carbonate and certain 1-substituted piperazine compounds .

- Results : The resulting 2-methyl-2-hydroxypropyl 4-substituted piperazine-1-carboxylate compounds have potential applications in the development of new drugs .

- Proteomics Research

- Application : Ethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, a compound similar to the one you mentioned, is used in proteomics research .

- Method of Application : This compound is typically used in various experimental procedures in proteomics, which is the large-scale study of proteins .

- Results : The specific results or outcomes would depend on the particular experiment or study in which this compound is used .

- Cardiovascular Research

- Application : 2-methyl-2-hydroxypropyl piperazine-1-carboxylate compounds, which are similar to the one you mentioned, have been used in cardiovascular research .

- Method of Application : These compounds are typically synthesized through a reaction process involving isobutylene carbonate and certain 1-substituted piperazine compounds .

- Results : The resulting compounds have potential applications in the development of new drugs for disorders of the cardiovascular system .

安全和危害

属性

IUPAC Name |

tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZBHDCFUFVAOH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476441 | |

| Record name | (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | |

CAS RN |

169448-17-3 | |

| Record name | (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

A solution of (RS)-4-benzyl-1-(tert-butyloxycarbonyl)-2-(2-hydroxyethyl)piperazine (D5) (2.5 g, 7.81 mmol) in ethanol (150 ml) was hydrogenated at atmospheric pressure and room temperature in the presence of 10% palladium on charcoal (2.07 g, 54% paste with water) for 3.5 h. The mixture was filtered through Kieselguhr and the filtrate evaporated in vacuo to give the title compound as a colourless oil (1.65 g, 92%). Mass spectrum (AP+): Found 231 (MH+). C11H22N2O3 requires 230.

Quantity

2.5 g

Type

reactant

Reaction Step One

Name

Yield

92%

Synthesis routes and methods II

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)

![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B1314809.png)

![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)

![N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1314827.png)